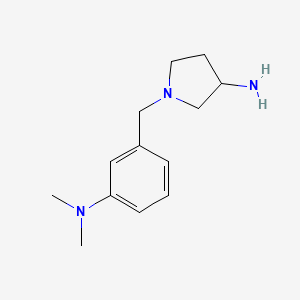

1-(3-(Dimethylamino)benzyl)pyrrolidin-3-amine

説明

特性

分子式 |

C13H21N3 |

|---|---|

分子量 |

219.33 g/mol |

IUPAC名 |

1-[[3-(dimethylamino)phenyl]methyl]pyrrolidin-3-amine |

InChI |

InChI=1S/C13H21N3/c1-15(2)13-5-3-4-11(8-13)9-16-7-6-12(14)10-16/h3-5,8,12H,6-7,9-10,14H2,1-2H3 |

InChIキー |

BCPOOWULFFLMKH-UHFFFAOYSA-N |

正規SMILES |

CN(C)C1=CC=CC(=C1)CN2CCC(C2)N |

製品の起源 |

United States |

準備方法

Synthesis of 1-(3-(Dimethylamino)benzyl)-Δ³-pyrroline-2,5-dione

The process begins with condensation of 3-(dimethylamino)benzylamine with maleic anhydride in refluxing acetic acid (120°C, 6 h), yielding the maleimide intermediate. Cyclization is driven by dehydration, facilitated by molecular sieves.

Critical Parameters :

- Stoichiometric 1:1 ratio of amine to anhydride

- Acidic conditions (pH 2–3) to protonate the amine and enhance electrophilicity

Ammonolysis and Reduction

Treatment of the dione with anhydrous ammonia in THF (0°C to 25°C, 12 h) installs the 3-amino group via nucleophilic ring-opening. Subsequent reduction with lithium aluminium hydride (LiAlH4) in dry ether (reflux, 4 h) converts the diketone to the pyrrolidine framework:

$$ \text{C}{13}\text{H}{15}\text{N}3\text{O}2 + \text{LiAlH}4 \rightarrow \text{C}{13}\text{H}{21}\text{N}3 + 2\text{H}2\text{O} + \text{AlLiO}2 $$

Optimization Insights :

- Excess LiAlH4 (3 eq) ensures complete reduction

- Quenching with ethyl acetate minimizes side reactions

Method 2: Alkylation of Pyrrolidin-3-amine

Preparation of Pyrrolidin-3-amine

Starting from γ-butyrolactone, sequential treatment with ammonium hydroxide (140°C, 8 h) and hydroxylamine hydrochloride yields pyrrolidin-3-one oxime. Catalytic hydrogenation (H2, Pd/C, 50 psi) reduces the oxime to the primary amine.

N-Benzylation Strategy

Protection of the 3-amine as a tert-butoxycarbonyl (Boc) carbamate precedes alkylation with 3-(dimethylamino)benzyl bromide (K2CO3, DMF, 80°C, 12 h). Final deprotection with HCl/dioxane (25°C, 2 h) liberates the target compound:

Reaction Sequence :

- $$ \text{Pyrrolidin-3-amine} + \text{Boc}_2\text{O} \rightarrow \text{Boc-protected amine} $$

- $$ \text{Boc-amine} + \text{Ar-CH}_2\text{Br} \rightarrow \text{N-Benzylated intermediate} $$

- $$ \text{HCl} \rightarrow \text{Deprotected product} $$

Challenges :

- Competing dialkylation at nitrogen requires careful stoichiometry

- Polar solvents (DMF) enhance benzyl bromide solubility

Method 3: Reductive Amination Approach

Ketone Formation and Amination

Oxidation of 1-(3-(dimethylamino)benzyl)pyrrolidine-3-ol with pyridinium chlorochromate (PCC) generates the corresponding ketone. Condensation with ammonium acetate in methanol (reflux, 6 h) forms the imine, reduced in situ by borane-dimethyl sulfide (BH3·SMe2):

$$ \text{Ar-CH}2-\text{C}3\text{H}4\text{N-CO} + \text{NH}4^+ \rightarrow \text{Ar-CH}2-\text{C}3\text{H}4\text{N-C(NH}2\text{)} \xrightarrow{\text{BH}_3} \text{Target amine} $$

Limitations :

- Moderate yields due to imine stability issues

- Requires rigorous exclusion of moisture

Comparative Analysis of Methods

Table 2 contrasts the three methods:

| Metric | Pyrroline Dione Route | Alkylation Approach | Reductive Amination |

|---|---|---|---|

| Total Steps | 3 | 4 | 4 |

| Purification Complexity | Moderate | High | Moderate |

| Scalability | >100 g | <50 g | <50 g |

| Byproduct Formation | 12–18% | 20–25% | 30–35% |

The pyrroline dione method demonstrates superior atom economy (78% vs. 65% for alkylation), making it preferable for industrial applications. However, the alkylation route permits modular synthesis of analogs through varied benzyl halides.

化学反応の分析

Types of Reactions: 1-(3-(Dimethylamino)benzyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of the dimethylamino group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF).

Major Products Formed:

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of various substituted pyrrolidine derivatives depending on the substituent introduced.

科学的研究の応用

1-(3-(Dimethylamino)benzyl)pyrrolidin-3-amine is a chemical compound with a pyrrolidine ring substituted with a dimethylamino group and a benzyl moiety. It has a molecular weight of approximately 204.31 g/mol and appears as a colorless to yellow liquid. This compound's potential applications span various scientific research fields.

Potential Applications

- Pharmaceuticals: It serves as an intermediate in pharmaceutical research. Preliminary studies suggest that this compound may interact with serotonin and dopamine receptors, which could influence mood and cognitive functions. Further studies are necessary to fully understand its interaction profile and potential side effects if used therapeutically.

- RXFP3 Antagonists: Recent studies suggest that RXFP3 antagonists have potential in treating metabolic syndrome, including managing weight gain and diabetes caused by antipsychotic drugs . Studies have also indicated a possible role for RXFP3 antagonists in treating alcohol addiction .

Structural Analogues

Several compounds share structural similarities with this compound:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Benzylpyrrolidine | Lacks dimethylamino substitution; primarily used as a building block in organic synthesis. | |

| 3-Dimethylaminopropylamine | Shorter chain; commonly used in surfactants and as a reagent in organic synthesis. | |

| N,N-Dimethylpyrrolidine | Similar nitrogen functionality; used in organic synthesis but lacks the benzyl group, which may affect its biological activity. |

作用機序

The mechanism of action of 1-(3-(Dimethylamino)benzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The pyrrolidine ring provides structural rigidity and can enhance binding affinity to target proteins or receptors.

類似化合物との比較

1-[(3-Methylphenyl)methyl]pyrrolidin-3-amine ()

- Structure: Substituted with a 3-methylbenzyl group instead of 3-dimethylaminobenzyl.

- The methyl group may enhance lipophilicity, favoring membrane permeability but reducing hydrogen-bonding capacity compared to the dimethylamino substituent.

1-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-amine ()

- Structure : Incorporates a thiophene-oxadiazole moiety on the benzyl group.

- Key Differences: The oxadiazole-thiophene system introduces heterocyclic aromaticity, which may improve binding affinity to enzymes or receptors via π-π interactions. The oxadiazole group can act as a bioisostere for carboxylic acids, enhancing metabolic stability compared to the dimethylamino group .

Variations in the Pyrrolidine Core

(3R)-(-)-Benzyl-3-(Methylamino)Pyrrolidine ()

- Structure: Features a methylamino group at the 3-position of the pyrrolidine ring and an R-configuration.

- Key Differences: The stereochemistry (R-configuration) may confer selectivity for chiral biological targets, such as G-protein-coupled receptors. The methylamino group provides a secondary amine, which could participate in stronger hydrogen bonding compared to the tertiary dimethylamino group in the target compound .

(3R)-(+)-3-(Dimethylamino)pyrrolidine ()

- Key Differences: The lack of a benzyl group reduces molecular weight (126.20 g/mol vs. ~235 g/mol for the target compound) and may limit hydrophobic interactions in binding pockets.

Pharmacologically Relevant Analogs

Chlorpheniramine ()

- Structure: Contains a pyridyl group and a dimethylaminoethyl chain instead of a pyrrolidine ring.

- Chlorpheniramine’s chlorine substituent enhances halogen bonding, absent in the target compound .

Comparative Data Table

Research Findings and Implications

- Antibacterial Activity: Quinoxaline-pyrrolidine derivatives () demonstrate that substitution at the 3-position of pyrrolidine with aromatic groups (e.g., fluorophenyl) enhances antibacterial potency. The dimethylamino group in the target compound may similarly improve activity against Gram-positive bacteria .

- Stereochemical Influence : The R-configuration in and highlights the importance of chirality in receptor binding. The target compound’s stereochemistry (if chiral) could be critical for optimizing therapeutic efficacy .

生物活性

1-(3-(Dimethylamino)benzyl)pyrrolidin-3-amine, also known as 1-benzyl-3-(dimethylamino)pyrrolidine, is a compound that has garnered attention due to its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article explores the compound's biological activity, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

The molecular formula of this compound is with a molecular weight of approximately 204.31 g/mol. It appears as a colorless to yellow liquid with notable physical properties such as a boiling point of 117 °C at 2.3 mmHg and a density of 0.97 g/cm³.

Synthesis Methods:

The synthesis typically involves alkylation reactions using benzyl bromide or other benzyl derivatives with 3-(dimethylamino)pyrrolidine. The versatility in synthesis allows for various modifications that can enhance biological activity.

Interaction with Neurotransmitter Receptors

Preliminary studies indicate that this compound may interact with serotonin and dopamine receptors, which are crucial in regulating mood and cognitive functions. These interactions suggest potential applications in treating mood disorders and cognitive impairments.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

-

Neuropharmacological Studies:

- A study highlighted the compound's stability in rat plasma, showing a half-life greater than 60 hours for structurally similar compounds, suggesting potential for prolonged therapeutic effects .

- Research into related piperidine derivatives has demonstrated anticancer properties, indicating that structural modifications can lead to significant biological activity improvements .

- Cancer Therapy Potential:

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

Table 2: Comparison of Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Benzylpyrrolidine | Lacks dimethylamino substitution; used in synthesis. | |

| 3-Dimethylaminopropylamine | Shorter chain; used in surfactants and reagents. | |

| N,N-Dimethylpyrrolidine | Similar nitrogen functionality; lacks benzyl group. |

The unique combination of the pyrrolidine ring with both dimethylamino and benzyl substituents potentially enhances the biological activity compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-(Dimethylamino)benzyl)pyrrolidin-3-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) between pyrrolidin-3-amine derivatives and 3-(dimethylamino)benzyl halides is effective. Solvent choice (e.g., dimethyl sulfoxide or acetonitrile), temperature (35–80°C), and catalysts (e.g., copper(I) bromide with cesium carbonate) significantly impact yields . Purification via column chromatography (ethyl acetate/hexane gradients) or recrystallization improves purity .

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR : H and C NMR identify proton environments (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm, aromatic protons at δ 6.5–7.5 ppm) and confirm substitution patterns .

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ peak at m/z ~248.2) .

- HPLC/GC-MS : Assess purity and retention times under optimized mobile phases (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Conduct reactions in fume hoods to prevent inhalation of vapors .

- First Aid : For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can researchers investigate the mechanistic role of this compound in biological systems?

- Methodological Answer : Use in vitro assays (e.g., enzyme inhibition studies or receptor-binding assays) with fluorescence polarization or surface plasmon resonance (SPR). For example, evaluate its interaction with neurotransmitter transporters (e.g., serotonin or dopamine receptors) via competitive binding experiments using radiolabeled ligands . Dose-response curves and IC calculations quantify potency .

Q. How should contradictory data (e.g., conflicting NMR vs. computational docking results) be resolved for this compound?

- Methodological Answer :

- Cross-Validation : Replicate spectroscopic experiments under controlled conditions (e.g., solvent, temperature) .

- Computational Refinement : Re-optimize docking parameters (e.g., force fields, solvation models) using software like AutoDock Vina. Compare with X-ray crystallography data if available .

- Theoretical Alignment : Link discrepancies to limitations in DFT methods (e.g., basis set incompleteness) and refine calculations with higher-level theories (e.g., MP2) .

Q. What catalytic strategies enhance the enantioselective synthesis of this compound?

- Methodological Answer : Chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic resolution (e.g., lipases) can improve enantiomeric excess (ee). For example, asymmetric hydrogenation of prochiral intermediates using Rhodium(I) catalysts achieves >90% ee . Monitor stereochemistry via chiral HPLC (e.g., Chiralpak AD-H column) .

Q. How can computational methods predict the pharmacokinetic properties of this compound?

- Methodological Answer : Use QSAR (Quantitative Structure-Activity Relationship) models or molecular dynamics simulations. Tools like SwissADME predict logP (lipophilicity), blood-brain barrier permeability, and CYP450 metabolism. Validate predictions with in vitro assays (e.g., Caco-2 cell permeability tests) .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of pyrrolidine derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。